molecular formula C8H9N3 B1279988 2-(Dimethylamino)nicotinonitrile CAS No. 60138-76-3

2-(Dimethylamino)nicotinonitrile

Cat. No. B1279988
CAS RN: 60138-76-3
M. Wt: 147.18 g/mol
InChI Key: AGKVQTZVCHITEU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)nicotinonitrile is a compound that has been explored in the context of organic synthesis. It is related to structures that have been used as ligands in metal complexes and as reagents in the synthesis of various organic molecules. The compound itself is not explicitly described in the provided papers, but its structural relatives have been synthesized and studied for their reactivity and potential applications in organic chemistry .

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)nicotinonitrile involves the use of nickel complexes with the [2-(dimethylamino)ethyl]cyclopentadienyl ligand. The reaction of NiBr2 with CpNLi leads to a nickelocene derivative, which can undergo further reactions to form various complexes, including those with stannyl-nickel and gallium-nickel bonds . Another synthesis approach involves the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal, which results in a new reagent that can be used to synthesize ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Dimethylamino)nicotinonitrile has been elucidated using various analytical techniques. For instance, the nickelocene derivative mentioned earlier has been characterized by 1H and 13C NMR, elemental analysis, and mass spectroscopy. These studies have revealed the presence of intramolecular coordination involving the dimethylamino group, which is a key feature of the ligand's reactivity .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds showcases a variety of reactions. For example, synproportionation, reductive cleavage, and oxidative cleavage have been employed to manipulate the nickel complexes, leading to the formation of different products with potential utility in further chemical synthesis. The ability to insert low-valent metal halides into the nickel complex also demonstrates the versatility of these compounds in forming new chemical bonds . The reagent derived from the condensation reaction mentioned in the second paper is used to synthesize functionalized ethyl nicotinates and nicotinonitriles, indicating its utility in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Dimethylamino)nicotinonitrile are not directly reported in the provided papers, the studies of related compounds give some insight into the properties that might be expected. The compounds exhibit paramagnetism, as indicated by the characterization of the nickelocene derivative. The intramolecular coordination and the ability to undergo various chemical reactions suggest that these compounds may have interesting electronic properties and reactivity patterns that could be relevant for applications in materials science and catalysis .

Scientific Research Applications

Alzheimer's Disease Diagnosis

2-(Dimethylamino)nicotinonitrile derivatives, like DDNP and FDDNP, have been used in positron emission tomography for diagnosing Alzheimer's Disease. The derivative FDDNP, in particular, has shown effectiveness in identifying neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Škofic et al., 2005), (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

Derivatives of 2-(Dimethylamino)nicotinonitrile, like furanylnicotinamidine, have been studied for their corrosion inhibition properties, particularly on carbon steel in acidic solutions. These derivatives demonstrate high inhibition efficiency, making them potential candidates for corrosion prevention in industrial applications (Fouda et al., 2020).

Organic Synthesis

2-(Dimethylamino)nicotinonitrile is utilized in the synthesis of various organic compounds, including nicotinonitrile and diazepin derivatives, which have potential applications in multiple fields. It acts as a reagent for creating ethyl nicotinates and nicotinonitriles, which are important in chemical synthesis (Al-Sheikh, 2011), (Dyachenko, 2019).

Antitumor Activities

Several nicotinonitrile derivatives, including those of 2-(Dimethylamino)nicotinonitrile, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in cytotoxicity tests against various tumor cell lines, suggesting potential applications in cancer therapy (Ibrahim et al., 2018).

Corrosion Inhibition in Steel

4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of 2-(Dimethylamino)nicotinonitrile, has been studied as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness in preventing corrosion makes it a valuable chemical in industrial maintenance and preservation (Singh et al., 2016).

Molecular Docking Studies

2-(Dimethylamino)nicotinonitrile has been involved in molecular docking studies to understand its interaction with biological molecules. This research is significant for drug design and understanding molecular interactions in biological systems (Dubey et al., 2013).

Photophysical Studies

Nicotinonitrile derivatives, including 2-(Dimethylamino)nicotinonitrile, have been studied for their photophysical properties. These studies contribute to the development of materials for optical devices and light-emitting materials (Ahipa et al., 2014).

Safety And Hazards

While specific safety data for 2-(Dimethylamino)nicotinonitrile was not found, it’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKVQTZVCHITEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485678
Record name 2-(dimethylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)nicotinonitrile

CAS RN

60138-76-3
Record name 2-(dimethylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Samadi, D Silva, M Chioua… - Synthetic …, 2011 - Taylor & Francis
A simple, quick, and high-yielding microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives is reported here for the first time in the reaction of 2-chloro …
Number of citations: 27 www.tandfonline.com
C Yang, F Zhang, GJ Deng, H Gong - The Journal of Organic …, 2018 - ACS Publications
A base-promoted amination of aromatic halides has been developed using a limited amount of dimethylformamide (DMF) or amine as an amino source. Various aryl halides, including F…
Number of citations: 30 pubs.acs.org
A Kodimuthali, A Mungara, PL Prasunamba… - Journal of the Brazilian …, 2010 - SciELO Brasil
A transition metal/microwave irradiation (or base) free synthesis of aminopyridines has been accomplished via CN bond forming reaction between chloropyridine and a variety of simple …
Number of citations: 32 www.scielo.br

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